molecular formula C15H26O5 B14290157 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate CAS No. 138743-42-7

5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate

Katalognummer: B14290157
CAS-Nummer: 138743-42-7
Molekulargewicht: 286.36 g/mol
InChI-Schlüssel: RKWTWSJLMFQOBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate is an organic compound with the molecular formula C15H26O5. It is a derivative of cyclohexane, featuring both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate typically involves the esterification of 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,5-Dimethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate
  • 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexanol
  • 5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexanone

Uniqueness

5,5-Diethoxy-1,3,3-trimethyl-2-oxocyclohexyl acetate is unique due to its combination of ester and ketone functional groups, which confer distinct reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

138743-42-7

Molekularformel

C15H26O5

Molekulargewicht

286.36 g/mol

IUPAC-Name

(5,5-diethoxy-1,3,3-trimethyl-2-oxocyclohexyl) acetate

InChI

InChI=1S/C15H26O5/c1-7-18-15(19-8-2)9-13(4,5)12(17)14(6,10-15)20-11(3)16/h7-10H2,1-6H3

InChI-Schlüssel

RKWTWSJLMFQOBS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CC(C(=O)C(C1)(C)OC(=O)C)(C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.